![molecular formula C25H21ClN4O4 B2811266 4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one CAS No. 866896-48-2](/img/structure/B2811266.png)
4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one is a useful research compound. Its molecular formula is C25H21ClN4O4 and its molecular weight is 476.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Pharmacological Potential
A series of novel triazoloquinazolinone derivatives, including compounds structurally related to 4-(2-chlorobenzyl)-1-(2,4,5-trimethoxyphenyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one, have been synthesized and investigated for their potential pharmacological activities. These studies have revealed significant H1-antihistaminic activity with minimal sedative effects, suggesting these compounds as promising leads for developing new classes of antihistamines. For instance, a study on novel 4-benzyl-1-substituted-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones showed them to be potent H1-antihistaminic agents with the potential for further development as a new class of H1-antihistamines due to their significant protection against histamine-induced bronchospasm in animal models, with minimal sedative effects compared to chlorpheniramine maleate (Alagarsamy, Solomon, & Murugan, 2007).
Structural and Molecular Analysis
Research involving the synthesis, crystal and molecular structure, and vibrational spectroscopic analysis of triazoloquinazolinone derivatives has provided insights into their structural properties and interactions with biological targets. For example, a detailed study on the crystal structure, DFT, and molecular docking of a similar compound indicated favorable interactions with SHP2 protein, suggesting a mechanism of action that could be exploited for therapeutic purposes (Wu et al., 2022).
Potential Antitumor Activity
Another aspect of research on triazoloquinazolinones is their potential antitumor activity. Synthesis and structural characterization studies have laid the groundwork for evaluating their efficacy against various cancer cell lines, with some compounds showing better inhibitory activity than reference compounds. This suggests their potential as leads for the development of new anticancer drugs (Zhou et al., 2021).
Quality Control and Pharmaceutical Development
The development of quality control methods for these compounds is crucial for advancing them from research to therapeutic use. A study focused on the leader compound among triazoloquinazolinone derivatives as a promising antimalarial agent illustrates the importance of establishing rigorous quality control methods to ensure the purity and efficacy of these potential pharmaceuticals (Danylchenko et al., 2018).
Propiedades
IUPAC Name |
4-[(2-chlorophenyl)methyl]-1-(2,4,5-trimethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN4O4/c1-32-20-13-22(34-3)21(33-2)12-17(20)23-27-28-25-29(14-15-8-4-6-10-18(15)26)24(31)16-9-5-7-11-19(16)30(23)25/h4-13H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLIIRZAYOSQILK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NN=C3N2C4=CC=CC=C4C(=O)N3CC5=CC=CC=C5Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

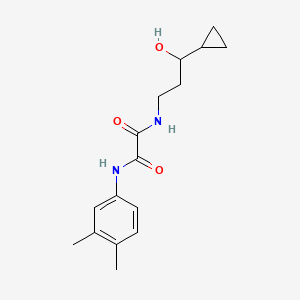
![Methyl 4-{[1-(trifluoromethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]sulfanyl}phenyl ether](/img/structure/B2811185.png)
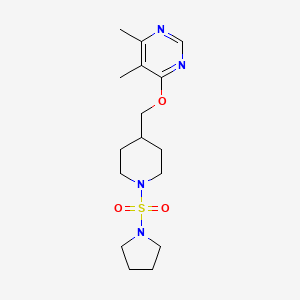
![9-methyl-4-oxo-2-(p-tolylamino)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2811190.png)
![5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-methyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-4-carboxylic acid](/img/structure/B2811191.png)
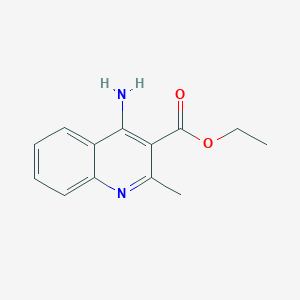
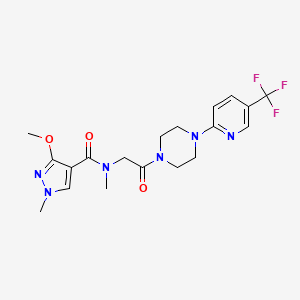
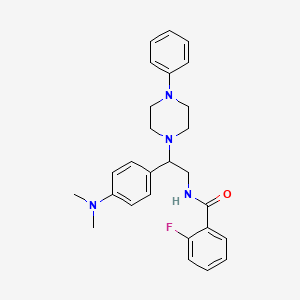
![N-(2,5-dimethylphenyl)-2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2811198.png)
![methyl 3-{2-[2-oxo-2-(propylamino)acetyl]-1H-pyrrol-1-yl}-2-thiophenecarboxylate](/img/structure/B2811199.png)
![N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-furyl)ethyl]-4-methoxybenzamide](/img/structure/B2811202.png)
![7-Fluoro-2-[(4-methylphenyl)methylene]-3-phenyl-1-indanone](/img/structure/B2811204.png)
![3-(4-Fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2811205.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B2811206.png)